N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Description
The exact mass of the compound this compound is 383.1149025 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-14-3-1-4-15(13-14)21-19(26)25-10-8-24(9-11-25)18-7-6-16(22-23-18)17-5-2-12-27-17/h1-7,12-13H,8-11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUCMVGSTCUVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a chlorinated phenyl group, a furan ring, and a pyridazine moiety. These functional groups are known to interact with various biological targets, potentially leading to diverse pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in anti-inflammatory, antimicrobial, and anticancer domains. Here are some key findings related to its biological activities:
Anti-inflammatory Activity
In studies assessing anti-inflammatory properties, compounds with similar structural motifs have shown significant inhibition of inflammatory mediators. For instance, related piperazine derivatives have demonstrated effects comparable to standard anti-inflammatory agents like diclofenac, indicating potential efficacy in treating inflammatory conditions .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. For example, the presence of the pyridazine and furan rings has been associated with enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. Preliminary data indicate that derivatives of this compound may exhibit minimum inhibitory concentrations (MIC) in the range of 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary investigations into the anticancer properties of similar compounds indicate that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines remain to be thoroughly explored.
Case Studies and Research Findings
The biological activity of this compound is likely mediated through interactions with specific receptors or enzymes involved in inflammatory processes and microbial resistance mechanisms. The chlorinated phenyl group may enhance lipophilicity, improving cellular uptake and interaction with target sites.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C17H16ClN5O
- Molecular Weight : 345.79 g/mol
- IUPAC Name : N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
The structural features of this compound include a piperazine ring, which is commonly found in numerous pharmaceuticals, contributing to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, the furan and pyridazine moieties in this compound are known to interact with various biological targets involved in cancer cell proliferation. Research has demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
Antidepressant Effects
Piperazine derivatives are often explored for their potential antidepressant effects. The presence of the chlorophenyl group may enhance the compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study reported that compounds with similar structures showed promising results in animal models of depression, suggesting that this compound could be evaluated for similar effects .
Antimicrobial Properties
The antimicrobial potential of the compound has been assessed against various pathogens. In vitro studies have shown that piperazine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar antimicrobial properties, warranting further investigation .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including variations of this compound. These compounds were tested against human cancer cell lines, revealing IC50 values that indicated potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Neuropharmacology
A neuropharmacological evaluation was conducted on a related piperazine compound, demonstrating significant antidepressant-like effects in the forced swim test (FST) model. The study highlighted the importance of structural modifications in enhancing efficacy, suggesting that similar modifications could be applied to this compound for improved outcomes .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
